molecular formula C20H17N3O6 B3738978 Ethyl 2-[3-(1,3-benzodioxole-5-carbonyldiazenyl)-2-hydroxyindol-1-yl]acetate

Ethyl 2-[3-(1,3-benzodioxole-5-carbonyldiazenyl)-2-hydroxyindol-1-yl]acetate

Cat. No.: B3738978
M. Wt: 395.4 g/mol
InChI Key: IKKBAVHWFQHNDM-UHFFFAOYSA-N
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Description

Ethyl 2-[3-(1,3-benzodioxole-5-carbonyldiazenyl)-2-hydroxyindol-1-yl]acetate is a complex organic compound that features a combination of benzodioxole and indole structures. These structures are known for their significant biological and chemical properties. The compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[3-(1,3-benzodioxole-5-carbonyldiazenyl)-2-hydroxyindol-1-yl]acetate typically involves multiple steps, starting from readily available precursorsThe final step often involves esterification to introduce the ethyl acetate group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, safer and more environmentally friendly reagents are often employed to minimize hazardous waste .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-(1,3-benzodioxole-5-carbonyldiazenyl)-2-hydroxyindol-1-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 2-[3-(1,3-benzodioxole-5-carbonyldiazenyl)-2-hydroxyindol-1-yl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-[3-(1,3-benzodioxole-5-carbonyldiazenyl)-2-hydroxyindol-1-yl]acetate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The benzodioxole and indole moieties are known to interact with proteins and nucleic acids, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[3-(1,3-benzodioxole-5-carbonyldiazenyl)-2-hydroxyindol-1-yl]acetate is unique due to its combined benzodioxole and indole structures, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[3-(1,3-benzodioxole-5-carbonyldiazenyl)-2-hydroxyindol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O6/c1-2-27-17(24)10-23-14-6-4-3-5-13(14)18(20(23)26)21-22-19(25)12-7-8-15-16(9-12)29-11-28-15/h3-9,26H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKBAVHWFQHNDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-[3-(1,3-benzodioxole-5-carbonyldiazenyl)-2-hydroxyindol-1-yl]acetate
Reactant of Route 2
Ethyl 2-[3-(1,3-benzodioxole-5-carbonyldiazenyl)-2-hydroxyindol-1-yl]acetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-[3-(1,3-benzodioxole-5-carbonyldiazenyl)-2-hydroxyindol-1-yl]acetate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-[3-(1,3-benzodioxole-5-carbonyldiazenyl)-2-hydroxyindol-1-yl]acetate
Reactant of Route 5
Ethyl 2-[3-(1,3-benzodioxole-5-carbonyldiazenyl)-2-hydroxyindol-1-yl]acetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-[3-(1,3-benzodioxole-5-carbonyldiazenyl)-2-hydroxyindol-1-yl]acetate

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